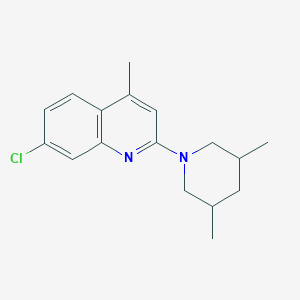![molecular formula C19H19ClF3N3O B5199046 4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5199046.png)
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFMPP, is a chemical compound that belongs to the family of piperazines. TFMPP has been widely used in scientific research for its interesting pharmacological properties.
作用机制
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide exerts its pharmacological effects by binding to serotonin and dopamine receptors in the brain. This compound has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, meaning that it activates these receptors to a lesser extent than the endogenous ligand serotonin. This compound has also been shown to act as an antagonist at the D2 receptor, meaning that it blocks the activity of dopamine at this receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of serotonin and dopamine in the brain, leading to increased neurotransmission and altered behavior. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and GABAergic systems.
实验室实验的优点和局限性
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. This compound is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the pharmacology of serotonin and dopamine receptors. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively low potency and efficacy compared to other agonists and antagonists of serotonin and dopamine receptors. This compound also has a relatively short half-life, meaning that it may not be suitable for long-term studies.
未来方向
There are several future directions for research on 4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is the development of more potent and selective agonists and antagonists of serotonin and dopamine receptors. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitter systems, such as the glutamatergic and cholinergic systems. Finally, there is a need for further investigation of the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as anxiety, depression, and schizophrenia.
Conclusion
In conclusion, this compound is a chemical compound with interesting pharmacological properties that has been widely used in scientific research. This compound has been shown to bind to serotonin and dopamine receptors, and has a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of more potent and selective agonists and antagonists of serotonin and dopamine receptors, investigation of the role of this compound in the regulation of other neurotransmitter systems, and investigation of the potential therapeutic applications of this compound.
合成方法
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can be synthesized through a multi-step process starting from 3-chlorobenzyl chloride and 2-(trifluoromethyl)aniline. The first step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 1-(3-chlorobenzyl)piperazine. The second step involves the reaction of 1-(3-chlorobenzyl)piperazine with 2-(trifluoromethyl)aniline to form this compound.
科学研究应用
4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been widely used in scientific research as a tool to investigate the pharmacological effects of piperazines. This compound has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has also been shown to have affinity for dopamine receptors, particularly the D2 receptor. This compound has been used in studies investigating the role of these receptors in various physiological and pathological processes, including anxiety, depression, schizophrenia, and drug addiction.
属性
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-15-5-3-4-14(12-15)13-25-8-10-26(11-9-25)18(27)24-17-7-2-1-6-16(17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQONQZGIHVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5198971.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5198985.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5198996.png)
![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5199012.png)
![N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)
![methyl 4-({[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5199023.png)
![ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5199025.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5199036.png)
![ethyl 3-benzyl-1-[4-(1H-imidazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B5199040.png)

